molecular formula C26H24N2O2 B12146380 5-(4-Methylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Methylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12146380
M. Wt: 396.5 g/mol
InChI Key: AWANRNLPVLXUCH-UHFFFAOYSA-N
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Description

The compound 5-(4-Methylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic molecule featuring a pyrazolo[1,5-c][1,3]benzoxazine core with two aromatic substituents: a 4-methylphenyl group at position 5 and a propenyloxy (allyloxy)-substituted phenyl group at position 2.

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

5-(4-methylphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H24N2O2/c1-3-16-29-21-14-12-19(13-15-21)23-17-24-22-6-4-5-7-25(22)30-26(28(24)27-23)20-10-8-18(2)9-11-20/h3-15,24,26H,1,16-17H2,2H3

InChI Key

AWANRNLPVLXUCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2

Origin of Product

United States

Biological Activity

The compound 5-(4-Methylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family and has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate phenolic and pyrazole moieties. The characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. For example, the crystal structure reveals a nearly planar configuration with specific dihedral angles between the phenyl rings that can influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(4-Methylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit significant anticancer properties. For instance:

  • IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound demonstrated IC50 values of 0.051 µM against BxPC-3 pancreatic cancer cells and 0.066 µM against Panc-1 cells, indicating potent antiproliferative effects compared to normal fibroblast cells (IC50 = 0.36 µM) .

Antimicrobial Activity

The antimicrobial potential of related benzoxazine derivatives has also been explored. These compounds generally exhibit moderate to significant antibacterial and antifungal activities. For example:

CompoundActivity TypeIC50 Value (µM)
Compound AAntibacterial46.42
Compound BAntifungal157.31

These results suggest that structural modifications can enhance the lipophilicity and thus the antimicrobial efficacy of these compounds .

Enzyme Inhibition

Inhibitory activity against cholinesterase enzymes has been observed in structurally similar compounds. For instance:

  • Butyrylcholinesterase (BChE) : A related compound showed an IC50 value of 46.42 µM against BChE.
  • Acetylcholinesterase (AChE) : The same compound demonstrated a higher IC50 value of 157.31 µM against AChE .

This selectivity indicates potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

Case Studies

Several case studies highlight the biological relevance of benzoxazine derivatives:

  • Case Study on Anticancer Properties : A study evaluated the effects of a similar compound on various cancer cell lines, demonstrating significant cell cycle arrest and apoptosis induction.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial effects against clinical strains of bacteria and fungi, showcasing effectiveness comparable to standard antibiotics.

Scientific Research Applications

Antioxidant Activity

Recent studies have indicated that derivatives of pyrazolo-benzoxazines exhibit significant antioxidant properties. For instance, molecular docking studies showed that certain synthesized derivatives bind effectively to the active site of human peroxiredoxin 5, suggesting their potential as antioxidant agents .

Anti-Cancer Properties

The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. In vitro assays demonstrated that specific derivatives inhibited the growth of pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancer cells. The structure-activity relationship analysis revealed that modifications in the substituents significantly affect the potency of these compounds against cancer cells .

Case Study 1: Antioxidant Evaluation

A study conducted on a series of pyrazolo-benzoxazine derivatives demonstrated their effectiveness in scavenging free radicals. The compounds were tested using DPPH and ABTS assays, showing IC50 values comparable to established antioxidants like ascorbic acid. These findings support their potential use in formulations aimed at oxidative stress-related conditions .

Case Study 2: Anti-Cancer Activity

In a comparative study assessing the anti-cancer activity of various benzoxazine derivatives, the compound exhibited notable inhibition against MDA-MB-231 cells with an IC50 value significantly lower than that of standard chemotherapeutics. This suggests its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 5-(4-Methylphenyl), 2-[4-(propenyloxy)phenyl] C₂₆H₂₁N₂O₂ 393.46 g/mol Allyloxy group enhances reactivity; potential for further functionalization
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl analog () 5-(4-Chlorobenzyloxy), 7-methoxy, 2-phenyl C₂₈H₂₂ClN₂O₃ 485.94 g/mol Chlorine and methoxy groups increase hydrophobicity; may improve membrane permeability
2-(4-Fluorophenyl)-5-(4-methylphenyl) analog () 2-(4-Fluorophenyl), 5-(4-methylphenyl) C₂₅H₁₉FN₂O 382.43 g/mol Fluorine atom enhances metabolic stability and binding affinity via halogen bonding
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl) analog () 9-Bromo, 5-(4-fluorophenyl), 2-(4-methylphenyl) C₂₅H₁₈BrFN₂O 437.30 g/mol Bromine at position 9 increases molecular weight and steric bulk; may alter pharmacokinetics
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl) analog () 2-(4-Butoxyphenyl), 5-(4-propoxyphenyl) C₂₉H₃₁N₂O₃ 467.57 g/mol Longer alkoxy chains improve lipophilicity but reduce aqueous solubility

Research Findings and Implications

Substituent-Driven Property Modulation

  • Alkoxy Chain Length : Ethoxy, propoxy, and butoxy groups () progressively elevate logP values, favoring lipid bilayer penetration but complicating formulation .
  • Aromatic Diversity : Fluorophenyl or methylphenyl groups () optimize π-π stacking interactions in biological targets, such as enzyme active sites .

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